molecular formula C14H10FN3O2 B11776139 2-(4-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde

2-(4-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde

Cat. No.: B11776139
M. Wt: 271.25 g/mol
InChI Key: BPDFZGCHPUQPJZ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core with a 4-fluorophenyl and a methoxy group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-fluorobenzaldehyde with hydrazine to form a hydrazone intermediate, which is then cyclized with an appropriate diketone to form the pyrazolo[1,5-a]pyrazine core. The methoxy group can be introduced via methylation using methyl iodide in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain kinases or interact with DNA, thereby affecting cell proliferation and survival .

Properties

Molecular Formula

C14H10FN3O2

Molecular Weight

271.25 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde

InChI

InChI=1S/C14H10FN3O2/c1-20-14-13-11(8-19)12(17-18(13)7-6-16-14)9-2-4-10(15)5-3-9/h2-8H,1H3

InChI Key

BPDFZGCHPUQPJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CN2C1=C(C(=N2)C3=CC=C(C=C3)F)C=O

Origin of Product

United States

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